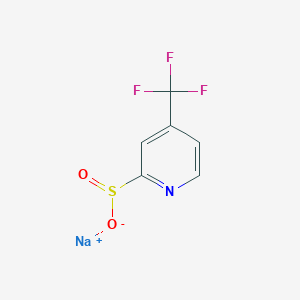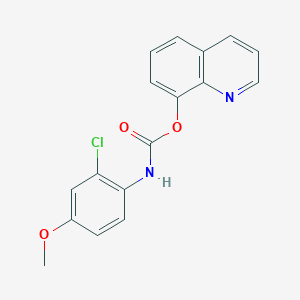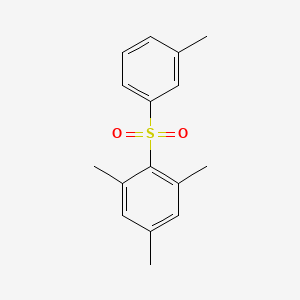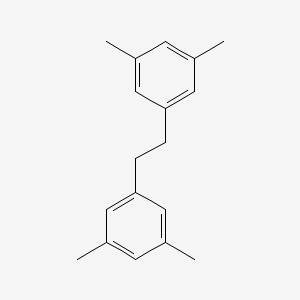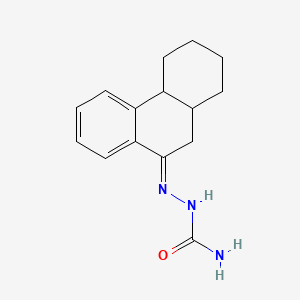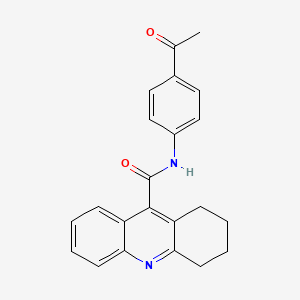
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a tetrahydroacridinecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 4-aminoacetophenone with acridine-9-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acyl chloride, which then reacts with the amine group of 4-aminoacetophenone to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-acetylphenyl)quinoline-3-carboxamide: Similar in structure but with a quinoline moiety instead of tetrahydroacridine.
N-(4-acetylphenyl)maleic imide: Contains a maleic imide group instead of tetrahydroacridine.
Uniqueness
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its tetrahydroacridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Propiedades
Número CAS |
853319-52-5 |
|---|---|
Fórmula molecular |
C22H20N2O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-14(25)15-10-12-16(13-11-15)23-22(26)21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2,4,6,8,10-13H,3,5,7,9H2,1H3,(H,23,26) |
Clave InChI |
PAYRGZZXVZZOBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





